molecular formula C21H18ClN3O3S B2647976 ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536715-47-6

ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No.: B2647976
CAS No.: 536715-47-6
M. Wt: 427.9
InChI Key: WCPOBVBFCQPZKH-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.
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Biological Activity

Ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimido-indole core structure with a thioether linkage and an ethyl ester functional group. Its molecular weight is approximately 445.9 g/mol, and it exhibits lipophilic characteristics with an XLogP3 value of 4.8, indicating good membrane permeability which is often desirable for drug candidates .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological potential:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have shown inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The presence of the chlorophenyl group in the structure may contribute to antimicrobial activity. Related compounds have demonstrated efficacy against both gram-positive and gram-negative bacteria, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Some derivatives of pyrimidine are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This suggests that this compound may also possess anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant cytotoxicity against cancer cells
AntimicrobialEffective against gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes

Detailed Findings

  • Antitumor Studies : In vitro assays have shown that related pyrimidine compounds inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Research : A study evaluating the antimicrobial properties of various thiazolopyrimidine derivatives indicated that these compounds can disrupt bacterial cell wall synthesis and inhibit DNA replication in pathogenic strains. This compound may exhibit similar mechanisms due to structural analogies .
  • Inflammation Models : Animal models treated with pyrimidine derivatives showed reduced edema and inflammation markers when subjected to carrageenan-induced paw edema tests. These findings suggest that the compound could be developed as a therapeutic agent for inflammatory diseases .

Properties

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-3-28-20(27)12(2)29-21-24-17-15-6-4-5-7-16(15)23-18(17)19(26)25(21)14-10-8-13(22)9-11-14/h4-12,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOBVBFCQPZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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